Dimethyl sulfide borane (BMS), also known as borane-dimethyl sulfide complex, is a colorless liquid with the chemical formula BH₃·S(CH₃)₂ []. It is an adduct, meaning a complex formed between a borane molecule (BH₃) and a dimethyl sulfide molecule (S(CH₃)₂). BMS is a valuable reagent in organic chemistry due to its ability to perform hydroboration and reduction reactions [].
The key feature of BMS's structure is the dative bond between the Lewis acid borane (BH₃) and the Lewis base dimethyl sulfide (S(CH₃)₂). In this bond, the lone pair on the sulfur atom donates electrons to the empty orbital on the boron atom []. This interaction creates a tetrahedral geometry around the boron atom with three hydrogen atoms and the sulfur atom bonded to it []. The dimethyl sulfide moiety donates electron density to the boron, making the B-H bonds more polar and reactive towards unsaturated carbon-carbon bonds [].
(C₅H₅)₂BH + S(CH₃)₂ → BH₃·S(CH₃)₂ + 2C₅H₆
BMS is primarily used for hydroboration-oxidation reactions. In this two-step process, an unsaturated carbon-carbon bond reacts with BMS to form an organoborane intermediate. This intermediate is then oxidized to yield an alcohol. The regioselectivity (preference for one side of the double bond) and stereoselectivity (control of 3D arrangement) of the reaction can be controlled by the reaction conditions [].
BMS can also participate in the reduction of aldehydes, ketones, epoxides, and carboxylic acids to their corresponding alcohols []. It has also been used as an intermediate in the preparation of highly pure semiconductors [].
In hydroboration, the B-H bond in BMS reacts with the pi-bond of an unsaturated carbon-carbon bond. The boron atom becomes bonded to the less substituted carbon, while a hydrogen from BMS adds to the more substituted carbon. This regioselectivity is due to the steric hindrance around the boron atom, favoring the addition to the less crowded carbon [].
Dimethyl sulfide borane can be employed in asymmetric synthesis, where the formation of a specific stereoisomer (enantiomer) is desired. This is achieved by utilizing chiral catalysts that influence the reaction pathway and favor the formation of one enantiomer over the other. Research has shown its effectiveness in:
Beyond its role in organic synthesis, dimethyl sulfide borane finds applications in other areas of scientific research:
Dimethyl sulfide borane is primarily utilized in hydroboration and reduction reactions:
Research on interaction studies involving dimethyl sulfide borane mainly focuses on its reactivity with various organic compounds. For example, it has been shown to interact with aromatic carboxylic acids under specific conditions to yield methyl derivatives . Additionally, studies have explored its activation by Lewis bases to facilitate hydroboration reactions with carbon dioxide .
Dimethyl sulfide borane belongs to a class of boron-containing compounds that are used as reducing agents. Here are some similar compounds:
Compound Name | Characteristics | Unique Features |
---|---|---|
Borane-tetrahydrofuran | Less stable than dimethyl sulfide borane; requires stabilizers | More commonly used but less concentrated |
Boron trifluoride | A strong Lewis acid used in various organic reactions | Acts primarily as a catalyst rather than a reducing agent |
Sodium aminodiboranate | Used for selective reductions | Chemoselective towards aldehydes and ketones |
Dimethyl sulfide borane stands out due to its high stability in moisture-rich environments and its ability to be used without additional stabilizers, making it preferable for many synthetic applications .
The traditional method for preparing BMS involves the direct reaction of diborane with dimethyl sulfide according to the following equation:
B₂H₆ + 2 S(CH₃)₂ → 2 BH₃·S(CH₃)₂
Once prepared, BMS can be purified through bulb-to-bulb vacuum transfer. Although a crystal structure determination of BMS itself has not been reported in the literature, related compounds such as (pentafluorophenyl)-borane dimethylsulfide (C₆F₅BH₂·S(CH₃)₂) have been examined by X-ray crystallography, revealing that the boron atom adopts a tetrahedral molecular geometry.
Recent advances in green chemistry have promoted the development of solvent-free approaches for BMS synthesis and applications. Continuous-flow methodologies using neat borane dimethylsulfide have emerged as particularly promising.
The optimization of continuous-flow reduction of methyl benzoate with neat BMS revealed several important parameters. Temperature proved crucial, with 90°C identified as optimal for complete conversion. A residence time of 20 minutes combined with a substrate/BH₃·DMS ratio of 1:2.0 delivered maximum efficiency.
Table 1: Optimization of Continuous-Flow Reduction of Methyl Benzoate with Neat Borane Dimethylsulfide
Entry | Temp (°C) | Flow Rate (μL/min) | Residence Time (min) | Substrate Conc. (M) | Substrate/BH₃·DMS Ratio | Conversion (%) | Yield (%) |
---|---|---|---|---|---|---|---|
1 | 25 | 100 | 120 | 1 | 1:2.0 | 26 | 26 |
2 | 50 | 100 | 120 | 1 | 1:2.0 | 72 | 72 |
3 | 90 | 100 | 120 | 1 | 1:2.0 | 100 | 100 |
7 | 90 | 600 | 20 | 1 | 1:2.0 | 100 | 100 |
9 | 90 | 300 | 40 | 4 | 1:2.0 | 100 | 100 (99) |
10 | 90 | 230 | 37 | 8 (neat) | 1:2.0 | 100 | 100 (99) |
Note: No side product formation was observed; chemoselectivity was 100% in all reactions. Yields in parentheses represent isolated yields.
The solvent-free approach demonstrated remarkable stability even at high substrate concentrations (up to 8 M with neat methyl benzoate). Collection of the product stream for just 10 minutes yielded 1.97 g of pure benzyl alcohol after workup, corresponding to a productivity of 11.82 g h⁻¹. This highlights the exceptional efficiency and scalability of solvent-free continuous-flow methodologies for BMS reactions.
The mechanism of diborane absorption by dimethyl sulfide involves Lewis acid-base interactions. Detailed kinetic and mechanistic studies have been conducted, particularly for haloboranes like HBBr₂·SMe₂ and HBCl₂·SMe₂.
The established mechanism proceeds through three key steps:
Dissociation of the complex into HBX₂ and Me₂S:
HBX₂·SMe₂ ⇌ HBX₂ + SMe₂
Hydroboration of the nucleophile with the free HBX₂:
HBX₂ + R → RBX₂
Recombination of RBX₂ with Me₂S:
RBX₂ + Me₂S → RBX₂·SMe₂
Kinetic studies have confirmed that the dissociation of Me₂S from the boron center represents the rate-determining step in this process. This is supported by the positive entropy of activation for the dissociation process and the retardation effect of excess Me₂S on hydroboration rates.
The activation parameters for the hydroboration reactions have been determined experimentally:
Table 2: Activation Parameters for Hydroboration Reactions
Reaction | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) |
---|---|---|
HBBr₂·SMe₂ with 1-octene/1-hexyne | 78 ± 4 | -34 ± 12 |
HBCl₂·SMe₂ with 1-octene | 104 ± 5 | 43 ± 16 |
Dissociation of Me₂S from HBBr₂·SMe₂ | 104 ± 2 | +33 ± 8 |
The positive entropy value (+33 ± 8 J K⁻¹ mol⁻¹) for the dissociation of Me₂S from HBBr₂·SMe₂ supports a dissociative mechanism, while the negative entropy value for the overall reaction of HBBr₂·SMe₂ indicates that the hydroboration step follows an associative pathway.
Interestingly, the reactivity of haloborane addition complexes depends significantly on the type of halogen attached to the boron atom. The π-bonding energies of the trihalides follow the order: BF₃ > BCl₃ > BBr₃ > BI₃. A larger π-bonding energy indicates higher electron density around the boron atom due to stronger π-donation from the halogen. Since HBBr₂·SMe₂ has lower electron density compared to HBCl₂·SMe₂, the B–SMe₂ bond is weaker in the latter complex, explaining why HBCl₂·SMe₂ is approximately 20 times more reactive than HBBr₂·SMe₂.
Several alternative routes for BMS synthesis have been developed to avoid the use of diborane, which presents significant safety concerns due to its flammability and toxicity.
One innovative approach employs boron trifluoride (BF₃) as a starting material. A patented method describes the reaction of boron trifluoride with a tertiary amine under hydrogen atmosphere:
BF₃ + R₃N + H₂ → BH₃·NR₃ + HF
This reaction is preferably conducted by applying boron trifluoride gas to a solution containing a suitable tertiary amine (such as 1,2,2,6,6-pentamethylpiperidine) in an inert hydrocarbon solvent like benzene or toluene, followed by treatment with hydrogen at pressures of 5-150 bar (typically 20 bar).
A variation of this method involves the initial formation of a boron trifluoride-tertiary amine Lewis adduct, followed by reaction with hydrogen:
BF₃ + R₃N → BF₃·NR₃
BF₃·NR₃ + H₂ → BH₃·NR₃ + HF
Another innovative approach involves the use of polymeric sulfide-borane complexes as alternatives to traditional BMS. For example, poly(propylene sulfide)-borane adduct has been synthesized according to the following scheme:
(CH₂)₃S]ₓ + B₂H₆ gas → [(CH₂)₃S·BH₃]ₓ
The resulting polymeric adduct exhibits several advantages: it is inexpensive to produce, has high BH₃ content, is convenient to handle, and possesses minimal odor and low volatility. This polymeric borane complex has been successfully employed in various synthetic pathways, including the preparation of tertiary alcohols, alkynes, primary amines, ketones, and (Z)-alkenes.
For research requiring precise control over borane synthesis, a method for preparing high-purity BH₃·THF and BH₃·SMe₂ has been developed using a three-vial setup. This approach involves the reaction between NaBH₄ and BF₃·OEt₂, which yields purer solutions compared to the more commonly used reaction between NaBH₄ and I₂. The setup includes an empty second vial between the reaction and isolation vials to prevent contamination of the final borane solutions by diborane gas carrying solvents like ether and diglyme.
Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard